molecular formula C9H9FN4S B5627179 3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE

3-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOL-4-AMINE

Cat. No.: B5627179
M. Wt: 224.26 g/mol
InChI Key: JLCBZRKYKMEHMS-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a heterocyclic compound that contains a triazole ring substituted with a fluorophenylmethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 3-mercapto-4H-1,2,4-triazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(4-Fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-{[(4-fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, while the fluorophenyl group enhances its binding affinity and specificity. The sulfanyl group may also play a role in modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-Fluorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluorophenyl group with a triazole ring and a sulfanyl linker makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN4S/c10-8-3-1-7(2-4-8)5-15-9-13-12-6-14(9)11/h1-4,6H,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCBZRKYKMEHMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=CN2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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